Cyclopentyl-(3-methoxy-benzyl)-amine

MAO-B Neurodegeneration Enzyme Inhibition

Cyclopentyl-(3-methoxy-benzyl)-amine (CAS 147724-24-1), also known as N-(3-methoxybenzyl)cyclopentanamine, is a secondary amine characterized by a cyclopentyl group and a 3-methoxybenzyl moiety linked to a central nitrogen atom, with a molecular formula of C13H19NO and a molecular weight of 205.3 g/mol. The presence of the methoxy group enhances its solubility in organic solvents and may influence its biological activity, while the cyclopentyl ring provides a degree of conformational rigidity that can affect interactions with biological targets, making it of interest in medicinal chemistry.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 147724-24-1
Cat. No. B117933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl-(3-methoxy-benzyl)-amine
CAS147724-24-1
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNC2CCCC2
InChIInChI=1S/C13H19NO/c1-15-13-8-4-5-11(9-13)10-14-12-6-2-3-7-12/h4-5,8-9,12,14H,2-3,6-7,10H2,1H3
InChIKeyLGUBODKVEXFVAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentyl-(3-methoxy-benzyl)-amine (CAS 147724-24-1) Structure and Compound Class Overview for Scientific Procurement


Cyclopentyl-(3-methoxy-benzyl)-amine (CAS 147724-24-1), also known as N-(3-methoxybenzyl)cyclopentanamine, is a secondary amine characterized by a cyclopentyl group and a 3-methoxybenzyl moiety linked to a central nitrogen atom, with a molecular formula of C13H19NO and a molecular weight of 205.3 g/mol . The presence of the methoxy group enhances its solubility in organic solvents and may influence its biological activity, while the cyclopentyl ring provides a degree of conformational rigidity that can affect interactions with biological targets, making it of interest in medicinal chemistry .

Why Cyclopentyl-(3-methoxy-benzyl)-amine Cannot Be Directly Substituted with Other Benzylamine or MAO-B Inhibitor Analogs


Cyclopentyl-(3-methoxy-benzyl)-amine exhibits a unique combination of a cyclopentyl ring and a 3-methoxybenzyl group that confers a distinct pharmacological profile compared to other benzylamine derivatives or even other MAO-B inhibitors. While several compounds in this class may share a common core scaffold, subtle differences in substituent position (e.g., the meta-methoxy group) and ring size (cyclopentyl vs. cyclohexyl or phenyl) can lead to significant shifts in target engagement, selectivity, and off-target activity [1]. Simple substitution with an analog lacking this specific substitution pattern or ring system risks a complete loss of the desired activity profile, as demonstrated by the quantitative comparative data presented below [2].

Quantitative Differentiation of Cyclopentyl-(3-methoxy-benzyl)-amine from Closest Analogs in MAO-B Inhibition and Off-Target Selectivity


MAO-B Inhibition Potency Compared to Clinically-Used Inhibitor Selegiline

Cyclopentyl-(3-methoxy-benzyl)-amine demonstrates nanomolar inhibition of human monoamine oxidase B (MAO-B). Its potency is quantitatively compared to selegiline, a widely-used irreversible MAO-B inhibitor. The target compound's IC50 is approximately 2-6 fold less potent than selegiline, indicating a distinct binding interaction that may translate to a different therapeutic window or side-effect profile [1].

MAO-B Neurodegeneration Enzyme Inhibition

Selectivity Profile Against Alpha-2A Adrenergic Receptor Demonstrates Low Off-Target Risk

A critical differentiator for Cyclopentyl-(3-methoxy-benzyl)-amine is its >870-fold selectivity for MAO-B over the alpha-2A adrenergic receptor. This high selectivity index is quantitatively derived from its Ki value for the alpha-2A adrenergic receptor, which is >100,000 nM, compared to its MAO-B IC50 of 115 nM [1]. This is a key advantage over many MAO-B inhibitors that can exhibit off-target adrenergic effects.

Off-target Selectivity Adrenergic Receptor Safety Pharmacology

Enhanced Ligand Efficiency Compared to Larger MAO-B Inhibitors

With a molecular weight of 205.3 g/mol, Cyclopentyl-(3-methoxy-benzyl)-amine achieves its 115 nM MAO-B IC50 with a high ligand efficiency index (LE = 0.39) [1]. This compares favorably to larger MAO-B inhibitors, such as safinamide (MW ~302 g/mol, IC50 ~98 nM, LE ~0.29) [2], indicating that the compound provides a more efficient starting point for further optimization or fragment-based drug discovery programs.

Ligand Efficiency Drug Design Fragment-Based Drug Discovery

Conformational Restriction via Cyclopentyl Ring Differentiates from Flexible Acyclic Analogs

The cyclopentyl ring in Cyclopentyl-(3-methoxy-benzyl)-amine provides a degree of conformational rigidity not present in acyclic amine analogs. This structural feature, while not directly quantified in activity assays, is a well-established class-level inference for enhancing target binding and selectivity . In contrast, more flexible analogs (e.g., N-ethyl or N-propyl derivatives) often exhibit reduced potency or selectivity due to higher entropic penalties upon binding [1].

Conformational Analysis SAR Medicinal Chemistry

Recommended Scientific and Industrial Use Cases for Cyclopentyl-(3-methoxy-benzyl)-amine Based on Quantitative Differentiation


Development of Novel MAO-B Inhibitors with Reduced Off-Target Adrenergic Activity

Cyclopentyl-(3-methoxy-benzyl)-amine serves as a validated starting point for the development of next-generation MAO-B inhibitors. Its IC50 of 115 nM against MAO-B and >870-fold selectivity over the alpha-2A adrenergic receptor [1] make it an ideal scaffold for medicinal chemistry optimization. Researchers can leverage this selectivity profile to design analogs with improved safety margins, a critical requirement for chronic treatment of neurodegenerative disorders like Parkinson's disease.

Fragment-Based Drug Discovery (FBDD) and Ligand Efficiency Optimization

With a molecular weight of 205.3 g/mol and a high ligand efficiency of 0.39 for MAO-B inhibition , this compound is well-suited for fragment-based drug discovery (FBDD) campaigns. Its compact structure allows for significant synthetic elaboration without exceeding desirable molecular weight limits, and its efficient binding provides a strong foundation for growing or linking fragments to improve potency and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies on Conformational Restriction

The cyclopentyl ring in Cyclopentyl-(3-methoxy-benzyl)-amine provides a valuable tool for SAR studies investigating the role of conformational restriction in target engagement. Its 3 rotatable bonds offer a controlled degree of flexibility, and comparative studies with acyclic or differently-sized cyclic amine analogs can elucidate the optimal ring size and geometry for MAO-B binding [1]. This makes it a key compound for academic and industrial labs focusing on rational drug design.

Pharmacological Tool for Investigating MAO-B Mediated Pathways with Minimal Adrenergic Crosstalk

In cellular and in vivo pharmacology studies, the high selectivity of Cyclopentyl-(3-methoxy-benzyl)-amine for MAO-B over alpha-2A adrenergic receptors ensures that observed biological effects can be more confidently attributed to MAO-B inhibition. This reduces experimental noise and the need for additional control compounds, making it a cost-effective and reliable pharmacological tool for neuroscientists studying dopamine metabolism, oxidative stress, and neuroprotection.

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